4-methyl-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
4-methyl-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of the quinoline and thiadiazole moieties in its structure suggests that it may exhibit unique biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps. One common method starts with the preparation of the quinoline derivative, followed by the introduction of the thiadiazole ring. The final step involves the coupling of the quinoline-thiadiazole intermediate with 4-methylbenzoyl chloride under appropriate conditions.
Preparation of Quinoline Derivative: The quinoline derivative can be synthesized through the cyclization of aniline derivatives with ethyl acetoacetate in the presence of a catalyst such as zinc chloride.
Formation of Thiadiazole Ring: The thiadiazole ring is formed by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Coupling Reaction: The final coupling reaction involves the reaction of the quinoline-thiadiazole intermediate with 4-methylbenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline and thiadiazole moieties, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Triethylamine, sodium hydroxide.
Acids: Hydrochloric acid, sulfuric acid.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is being investigated for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with unique properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of 4-methyl-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Inhibiting Enzymes: It may inhibit key enzymes involved in cellular processes, leading to the disruption of metabolic pathways.
Binding to Receptors: The compound may bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.
Interfering with DNA/RNA: It may interact with DNA or RNA, affecting the replication and transcription processes.
Comparison with Similar Compounds
4-methyl-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide can be compared with other similar compounds to highlight its uniqueness:
Quinoline Derivatives: Compounds such as chloroquine and quinine share the quinoline moiety but differ in their biological activities and applications.
Thiadiazole Derivatives: Compounds like 2-amino-1,3,4-thiadiazole have similar structural features but may exhibit different chemical reactivity and biological properties.
Benzamide Derivatives: Compounds such as 4-methylbenzamide share the benzamide moiety but differ in their overall structure and function.
List of Similar Compounds
- Chloroquine
- Quinine
- 2-amino-1,3,4-thiadiazole
- 4-methylbenzamide
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S2/c1-14-8-10-16(11-9-14)19(27)22-20-23-24-21(29-20)28-13-18(26)25-12-4-6-15-5-2-3-7-17(15)25/h2-3,5,7-11H,4,6,12-13H2,1H3,(H,22,23,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMUCHQYMOGTZPN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)N3CCCC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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